molecular formula C39H77NO11P2 B13142672 9-Octadecenoicacid(9Z)-,(1R)-1-(3,5,5-trihydroxy-3,5-dioxido-2,4-dioxa-3,5-diphosphapent-1-yl)-1,2-ethanediylester,diammoniumsalt

9-Octadecenoicacid(9Z)-,(1R)-1-(3,5,5-trihydroxy-3,5-dioxido-2,4-dioxa-3,5-diphosphapent-1-yl)-1,2-ethanediylester,diammoniumsalt

Cat. No.: B13142672
M. Wt: 798.0 g/mol
InChI Key: SGJAEXVBHAZZFD-ZBFGHDQJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Octadecenoicacid(9Z)-,(1R)-1-(3,5,5-trihydroxy-3,5-dioxido-2,4-dioxa-3,5-diphosphapent-1-yl)-1,2-ethanediylester,diammoniumsalt is a complex organic compound It is characterized by its unique structure, which includes a long-chain fatty acid esterified with a phosphorus-containing moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Octadecenoicacid(9Z)-,(1R)-1-(3,5,5-trihydroxy-3,5-dioxido-2,4-dioxa-3,5-diphosphapent-1-yl)-1,2-ethanediylester,diammoniumsalt likely involves multiple steps, including the esterification of 9-octadecenoic acid with a phosphorus-containing reagent. The reaction conditions would need to be optimized to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the synthetic route to a larger scale. This would require careful control of reaction conditions, purification processes, and quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound may undergo various types of chemical reactions, including:

    Oxidation: The double bond in the 9-octadecenoic acid moiety can be oxidized to form epoxides or diols.

    Reduction: The ester and phosphorus-containing groups may be reduced under specific conditions.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the double bond could yield epoxides or diols, while reduction of the ester group could produce alcohols.

Scientific Research Applications

This compound may have various scientific research applications, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying lipid metabolism or as a component in biochemical assays.

    Medicine: Possible applications in drug delivery or as a therapeutic agent.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In biological systems, it may interact with enzymes or receptors involved in lipid metabolism. The phosphorus-containing moiety could also play a role in its activity, potentially interacting with cellular components or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    9-Octadecenoic acid (oleic acid): A common monounsaturated fatty acid.

    Phosphatidylcholine: A phospholipid with a similar phosphorus-containing group.

    Glycerol esters: Compounds with similar ester linkages.

Uniqueness

The uniqueness of 9-Octadecenoicacid(9Z)-,(1R)-1-(3,5,5-trihydroxy-3,5-dioxido-2,4-dioxa-3,5-diphosphapent-1-yl)-1,2-ethanediylester,diammoniumsalt lies in its combination of a long-chain fatty acid with a phosphorus-containing moiety, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C39H77NO11P2

Molecular Weight

798.0 g/mol

IUPAC Name

azane;[(2R)-3-[hydroxy(phosphonooxy)phosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate

InChI

InChI=1S/C39H74O11P2.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)47-35-37(36-48-52(45,46)50-51(42,43)44)49-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h17-20,37H,3-16,21-36H2,1-2H3,(H,45,46)(H2,42,43,44);1H3/b19-17-,20-18-;/t37-;/m1./s1

InChI Key

SGJAEXVBHAZZFD-ZBFGHDQJSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OP(=O)(O)O)OC(=O)CCCCCCC/C=C\CCCCCCCC.N

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OP(=O)(O)O)OC(=O)CCCCCCCC=CCCCCCCCC.N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.